molecular formula C15H10O4S B5525540 3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE

3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE

Cat. No.: B5525540
M. Wt: 286.3 g/mol
InChI Key: SGKCLSIVSBBHCJ-UHFFFAOYSA-N
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Description

3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE is a complex organic compound that features both thiophene and benzofuran moieties Thiophene is a five-membered aromatic ring containing sulfur, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE typically involves the condensation of thiophene-2-carboxylic acid with 1-benzofuran-5-yl acetate. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts such as nickel or palladium may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Br2 in the presence of a Lewis acid like FeBr3.

Major Products

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Reduced thiophene and benzofuran derivatives.

    Substitution: Halogenated or nitrated thiophene and benzofuran derivatives.

Mechanism of Action

The mechanism of action of 3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain kinases or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE is unique due to the combination of thiophene and benzofuran moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(thiophene-2-carbonyl)-1-benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4S/c1-9(16)19-10-4-5-13-11(7-10)12(8-18-13)15(17)14-3-2-6-20-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKCLSIVSBBHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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